Gpr88-IN-1, also known as 2-PCCA (1-(2-pyridinyl)cyclopropanecarboxylic acid), is a synthetic compound that acts as a selective agonist for the G protein-coupled receptor GPR88. This receptor is classified as an orphan receptor, meaning its endogenous ligand has not been identified. GPR88 is predominantly expressed in the striatum of the brain, where it plays a crucial role in modulating various neurological functions and behaviors, including motor control and reward processing .
Gpr88-IN-1 was developed as part of ongoing research aimed at understanding the pharmacological properties of GPR88. It falls under the category of small molecule ligands designed to interact with G protein-coupled receptors. The compound has been characterized for its ability to activate GPR88, which is linked to several neurobiological processes .
The synthesis of Gpr88-IN-1 involves several key steps:
The molecular structure of Gpr88-IN-1 features a central cyclopropane ring substituted with a pyridine moiety and an amide group. The compound can be represented structurally as follows:
The compound's three-dimensional conformation is critical for its interaction with the GPR88 receptor, particularly in how it fits into the receptor's binding site .
Gpr88-IN-1 primarily undergoes interactions with the GPR88 receptor, leading to activation of downstream signaling pathways via G proteins. The compound's activity has been assessed through various assays, including:
The structure-activity relationship studies indicate that modifications in the substituents on the cyclopropane or pyridine significantly affect the agonistic activity of the compound.
Gpr88-IN-1 activates GPR88 by binding to an allosteric site formed by transmembrane domains 5 and 6 of the receptor. This binding induces a conformational change that facilitates coupling with G proteins, particularly Gi proteins. Upon activation, GPR88 inhibits adenylate cyclase activity, leading to decreased levels of cAMP within cells. This mechanism has implications for modulating various neurophysiological processes such as mood regulation and motor function .
Gpr88-IN-1 serves as a valuable tool in neuroscience research due to its selective action on GPR88. Its applications include:
G protein-coupled receptor 88 (GPR88) remains a class A orphan G protein-coupled receptor, meaning its endogenous ligand remains unidentified despite extensive investigative efforts [2] [5]. This orphan status presents substantial challenges for elucidating its physiological activation mechanisms and developing targeted therapeutics. Structural analyses reveal atypical features distinguishing G protein-coupled receptor 88 from canonical class A G protein-coupled receptors, including an unusually short C-terminus (14 amino acids), a large third intracellular loop (67 amino acids), and the absence of conserved structural motifs such as the DRY tripeptide crucial for receptor activation and extracellular loop cysteines involved in disulfide bond formation [5] [7]. These structural peculiarities suggest unconventional signaling mechanisms that complicate deorphanization strategies [7].
Recent cryogenic electron microscopy studies of the human G protein-coupled receptor 88-Gi1 complex revealed electron density in the extracellular orthosteric pocket, potentially representing an endogenous ligand co-purified with the receptor. This density occupies a hydrophobic pore formed by transmembrane segments 3, 4, and 5, with a polar surface accessible extracellularly, suggesting a lipid-derived ligand with a polar head group and nonpolar tail [7]. Despite this discovery, definitive identification remains elusive. Furthermore, G protein-coupled receptor 88 exhibits high constitutive activity in vitro, evidenced by elevated basal G protein activation in GTP turnover assays, suggesting intrinsic signaling capability independent of ligand binding [7]. This constitutive activity complicates traditional ligand screening approaches that rely on measurable receptor activation above basal levels.
Table 1: Key Challenges in G Protein-Coupled Receptor 88 Deorphanization
| Challenge Category | Specific Characteristics | Functional Consequences |
|---|---|---|
| Structural Features | Short C-terminus (14 aa), large third intracellular loop (67 aa) | Atypical activation mechanism; impaired interaction with canonical signaling partners |
| Conserved Motifs | Absence of DRY motif; missing extracellular loop cysteines | Altered G protein-coupling efficiency; reduced stability of receptor conformation |
| Ligand Pocket | Putative lipid-like endogenous ligand; hydrophobic orthosteric pore | Difficulty in isolating/purifying endogenous ligand; screening complications for synthetic compounds |
| Signaling Properties | High constitutive G protein activation | Reduced signal-to-noise ratio in ligand screening assays |
Synthetic agonist development has progressed despite deorphanization hurdles. Compounds such as 2-Pyridylcyclopropylcarboxamide (2-Pyridylcyclopropylcarboxamide) and RTI-13951-33 exhibit agonist properties but demonstrate unusual allosteric binding modes rather than occupying the orthosteric site [2] [7]. Specifically, 2-Pyridylcyclopropylcarboxamide binds a novel allosteric pocket formed by the cytoplasmic ends of transmembrane segments 5 and 6, and the extreme C-terminus of the α5 helix of Gi1, establishing hydrophobic interactions and a critical hydrogen bond with Gly283⁶·³⁴ [7]. This unexpected binding location highlights the unique pharmacology of G protein-coupled receptor 88 and suggests that ligand discovery may require screening strategies distinct from those used for typical class A G protein-coupled receptors.
G protein-coupled receptor 88 demonstrates exceptional neuroanatomical specificity, with predominant expression within the striatum across species, including rodents, non-human primates, and humans [1] [3]. In situ hybridization studies in rats reveal particularly robust messenger RNA expression in the dorsolateral striatum, a region integral to sensorimotor processing, with lower levels in the medial striatum (associative circuit) and nucleus accumbens (ventral striatum) [3]. Strikingly, within the dorsal striatum, G protein-coupled receptor 88 messenger RNA is detected in virtually all medium spiny neurons, comprising over 95% of striatal neurons [3]. Developmental regulation is regionally distinct, with juvenile rats exhibiting highest expression that progressively decreases through adolescence to adulthood in the dorsal striatum, while nucleus accumbens expression shows only a modest decrease between juvenile and adolescent stages [3].
Table 2: G Protein-Coupled Receptor 88 Expression Patterns in Striatal Subregions and Neuron Types
| Striatal Subdivision | Neuronal Population | Expression Level | Functional Correlates |
|---|---|---|---|
| Dorsolateral Striatum | Direct pathway medium spiny neurons (D1 receptor-positive); Indirect pathway medium spiny neurons (D2 receptor-positive) | Very High | Sensorimotor integration; habit formation; motor skill learning |
| Medial Striatum | Direct and indirect pathway medium spiny neurons | Moderate | Associative learning; goal-directed actions |
| Nucleus Accumbens (Ventral Striatum) | Direct and indirect pathway medium spiny neurons | Moderate to Low | Reward processing; motivation; affective behaviors |
| Cortical Regions (Layer IV) | Glutamatergic neurons | Low | Sensory processing; thalamocortical integration |
Cellularly, G protein-coupled receptor 88 is co-expressed in both direct pathway (dopamine D1 receptor-expressing) and indirect pathway (dopamine D2 receptor-expressing/A2A receptor-expressing) medium spiny neurons [10]. Functional studies using cell-type-specific knockout mice demonstrate that G protein-coupled receptor 88 modulates these neuron populations differentially. Deletion in indirect pathway neurons reproduces most behavioral phenotypes observed in global knockouts, including hyperactivity, reduced anxiety-like behaviors, increased stereotypies, and motor coordination deficits [10]. Conversely, deletion in direct pathway neurons specifically impairs novelty habituation and motor skill learning without affecting other behaviors [10]. This pathway-specific modulation positions G protein-coupled receptor 88 as a critical regulator of basal ganglia output balance.
Electrophysiological analyses in global G protein-coupled receptor 88 knockout mice reveal increased glutamatergic excitation and reduced GABAergic inhibition in medium spiny neurons, alongside decreased tonic GABAergic inhibition and reduced responses to applied GABA [1] [5]. These findings suggest G protein-coupled receptor 88 tonically inhibits medium spiny neuron excitability. Loss of this inhibition renders medium spiny neurons hyperexcitable, potentially disrupting the precisely timed activity patterns necessary for proper action selection and motor control [1]. This cellular hyperexcitability provides a mechanistic basis for the behavioral disinhibition and motor deficits observed upon G protein-coupled receptor 88 deletion.
The striatal enrichment of G protein-coupled receptor 88 and its role in modulating medium spiny neuron excitability and basal ganglia circuitry provide a compelling rationale for its therapeutic targeting in disorders involving striatal dysfunction. Human genetic studies support this rationale, revealing associations between G protein-coupled receptor 88 variants and several neuropsychiatric conditions. A homozygous deleterious mutation in G protein-coupled receptor 88 was identified in a consanguineous family, affecting four sisters with childhood chorea, learning disabilities, and speech retardation [6]. Population studies report associations between G protein-coupled receptor 88 single nucleotide polymorphisms and bipolar disorder in Sardinian and Palestinian populations, and with schizophrenia in the South African Xhosa population [4] [6]. Furthermore, family-based association studies in Attention Deficit Hyperactivity Disorder patients identified significant associations for single nucleotide polymorphisms rs2036212 and rs2809817, with the T allele of rs2809817 acting as a risk factor particularly under conditions of prenatal stress [6].
Preclinical studies in G protein-coupled receptor 88 knockout mice model multiple behavioral domains relevant to neuropsychiatric disorders. These animals exhibit hyperactivity, impaired sensorimotor gating (measured by prepulse inhibition deficits), increased sensitivity to dopamine receptor agonists like apomorphine, enhanced locomotor response to amphetamine, and disrupted prepulse inhibition—phenotypes normalized by antipsychotic administration [4] [6]. Importantly, viral-mediated restoration of G protein-coupled receptor 88 expression in the dorsal striatum of adult knockout mice rescues locomotor and motor skill deficits, demonstrating that these phenotypes result from ongoing receptor signaling dysfunction rather than developmental aberrations [1] [5]. This adulthood rescue underscores the potential for therapeutic intervention targeting G protein-coupled receptor 88 even after symptom onset.
Beyond psychosis-related phenotypes, G protein-coupled receptor 88 knockout mice exhibit increased motor impulsivity and reduced attention in translational paradigms like the 5-Choice Serial Reaction Time Task, modeling core Attention Deficit Hyperactivity Disorder symptoms [6]. Atomoxetine, a non-stimulant Attention Deficit Hyperactivity Disorder medication, effectively reduces impulsivity in these mutants, further validating the model's relevance [6]. Additionally, G protein-coupled receptor 88 modulates opioid and dopamine receptor signaling. It physically associates with opioid receptors (μ, δ, κ) via hetero-oligomerization, blunting their G protein-dependent signaling and β-arrestin recruitment [5] [9]. This functional antagonism extends to other striatal G protein-coupled receptors, suggesting G protein-coupled receptor 88 acts as a universal modulator of striatal G protein-coupled receptor signaling [5] [9]. In Parkinson's disease models, G protein-coupled receptor 88 expression is altered following dopamine depletion, positioning it within pathways affected by dopaminergic therapies [2]. Collectively, these genetic, behavioral, and molecular findings establish G protein-coupled receptor 88 as a compelling target for treating striatal-based neuropsychiatric disorders, including schizophrenia, Attention Deficit Hyperactivity Disorder, addiction, and potentially Parkinson's disease.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: